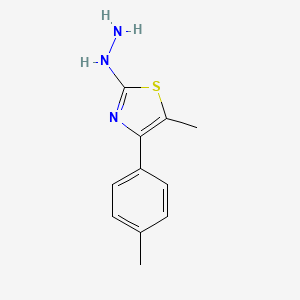

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group and a p-tolyl group attached to the thiazole ring, along with a hydrazine functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole typically involves the reaction of 4-methylthiazole with p-tolylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Análisis De Reacciones Químicas

3.1. Diazotization and Coupling Reactions

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole can undergo diazotization followed by coupling reactions with aromatic amines or phenols to form azo compounds. These reactions are typical for hydrazine derivatives and can be used to introduce various functional groups.

3.2. Condensation Reactions

This compound can participate in condensation reactions with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

3.3. Cyclization Reactions

In the presence of appropriate reagents, this compound might undergo cyclization reactions to form more complex heterocyclic systems.

Spectroscopic Characterization

The structure of this compound can be elucidated using various spectroscopic techniques:

-

IR Spectroscopy : Typically shows absorption bands for N–H stretching and C=N stretching.

-

1H NMR Spectroscopy : Reveals signals for the methyl group, aromatic protons, and the hydrazine protons.

-

Mass Spectrometry : Provides molecular weight and fragmentation patterns.

Potential Biological Activities

| Activity | Compound Type | Example |

|---|---|---|

| Anticancer | Thiazole derivatives | |

| Antibacterial | Phenylthiazoles | |

| Antitubercular | Thiazole derivatives |

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazole derivatives, including 2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit matrix metalloproteinases and kinases, which are crucial in cancer progression.

Case Study: Anticancer Screening

In one study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines such as HCT-116 and HepG2. The most active compounds demonstrated IC50 values in the micromolar range, indicating strong cytotoxic effects. For instance, compounds derived from thiazole scaffolds exhibited IC50 values of 2.31 μM against HCT-116 cells, showcasing their potential as candidates for cancer treatment .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4c | HCT-116 | 2.31 |

| 4d | HepG2 | 4.57 |

| 8c | HT-29 | 9.86 |

Antimicrobial Properties

The compound also displays notable antimicrobial activity against a variety of pathogens. Thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Antibacterial Activity

Research has shown that thiazole derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against strains like Staphylococcus aureus and Escherichia coli. This suggests that modifications in the thiazole structure can enhance antibacterial efficacy .

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 3.9 |

| Klebsiella pneumonia | <5 |

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives.

Key Findings

- Electron-withdrawing groups enhance anticancer activity.

- Substituents on the thiazole ring significantly affect antimicrobial efficacy.

- Hydrogen bonding capabilities influence anti-inflammatory actions.

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole involves its interaction with specific molecular targets and pathways. The hydrazine group is known to be reactive, allowing the compound to form covalent bonds with various biomolecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Methyl-4-p-tolyl-thiazol-2-yl)-phenylamine: This compound shares a similar thiazole structure but differs in the presence of a phenylamine group instead of a hydrazine group.

5-((5-Methyl-4-(p-tolyl)thiazol-2-yl)amino)-5-oxopentanoic acid: Another related compound with a similar thiazole ring but different functional groups.

Uniqueness

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazine group, in particular, makes it a valuable compound for various research applications.

Actividad Biológica

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. Thiazole derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of hydrazone derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds. For instance, NMR data provide insights into the hydrogen bonding and electronic environment surrounding the thiazole ring, which is crucial for understanding its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: In Vitro Anticancer Screening

A notable study reported that derivatives of thiazoles exhibited IC50 values in the micromolar range against hepatocellular carcinoma (HepG2) cell lines. For example, certain derivatives showed IC50 values as low as 2.31 μM, suggesting strong anticancer activity compared to standard treatments like cisplatin (IC50 = 41 μM) . The mechanism of action was primarily linked to apoptosis induction through modulation of Bcl-2 family proteins, which play a critical role in regulating cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4c | HepG2 | 2.31 | Apoptosis via Bcl-2 modulation |

| 4d | HCT-116 | 2.94 | Apoptosis via Bcl-2 modulation |

| 8c | HT-29 | 4.57 | Apoptosis via Bcl-2 modulation |

| Reference | Cisplatin | 41 | DNA cross-linking |

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies indicate that compounds similar to this compound exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans.

Case Study: Antimicrobial Evaluation

A comprehensive evaluation revealed that thiazole derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 3.92 mM to 4.23 mM against C. albicans . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Target Organism | MIC (mM) |

|---|---|---|

| 5b | C. albicans | 3.92 |

| 5c | Aspergillus niger | 4.01 |

Antioxidant Activity

Antioxidant properties are also a significant aspect of thiazole derivatives' biological activity. The ability to scavenge free radicals is crucial for protecting cells from oxidative stress-related damage.

Case Study: Antioxidant Assays

Research employing DPPH and hydroxyl radical scavenging assays demonstrated that certain thiazole derivatives possess notable antioxidant activity, further supporting their potential as multifunctional therapeutic agents .

Table 3: Antioxidant Activity Evaluation

| Compound ID | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| A | 75 | 68 |

| B | 82 | 72 |

Propiedades

IUPAC Name |

[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-7-3-5-9(6-4-7)10-8(2)15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYGWQXRHRWRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.